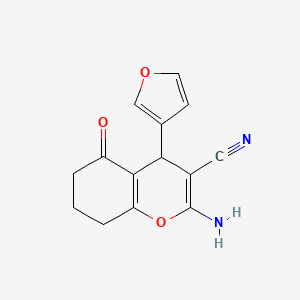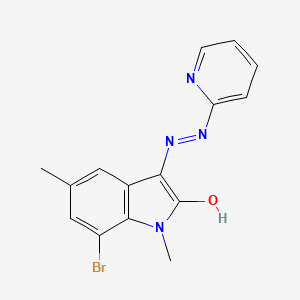![molecular formula C19H24O2 B5088434 1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene), commonly known as Bis(2,3-dimethylphenyl) ether, is a chemical compound that has been extensively studied for its applications in various fields. This compound is widely used in the synthesis of polymers, as a solvent, and as a stabilizer for fuels and lubricants.
Mécanisme D'action
Bis(2,3-dimethylphenyl) ether acts as an antioxidant and thermal stabilizer by inhibiting the oxidation of fuels and lubricants. It achieves this by reacting with free radicals and other reactive species that are formed during the oxidation process. The reaction between Bis(2,3-dimethylphenyl) ether and these species results in the formation of stable products that do not contribute to further oxidation.
Biochemical and Physiological Effects:
Bis(2,3-dimethylphenyl) ether has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have toxic effects on the liver, kidney, and reproductive system. Further studies are required to fully understand the potential health effects of Bis(2,3-dimethylphenyl) ether.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2,3-dimethylphenyl) ether has several advantages for use in lab experiments. It is a stable and relatively non-reactive compound, making it easy to handle and store. It is also readily available and relatively inexpensive. However, one limitation of Bis(2,3-dimethylphenyl) ether is that it may have toxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Bis(2,3-dimethylphenyl) ether. One area of interest is the development of new applications for this compound, particularly in the field of polymer synthesis. Another area of interest is the study of the potential health effects of Bis(2,3-dimethylphenyl) ether, particularly with regard to its toxicity. Additionally, there is a need for further research into the mechanism of action of Bis(2,3-dimethylphenyl) ether, particularly with regard to its antioxidant and thermal stabilizing properties.
Conclusion:
Bis(2,3-dimethylphenyl) ether is a chemical compound that has been extensively studied for its applications in various fields. Its synthesis method is relatively simple, and it is widely used in the production of high-performance polymers, as a solvent, and as a stabilizer for fuels and lubricants. Bis(2,3-dimethylphenyl) ether acts as an antioxidant and thermal stabilizer by inhibiting the oxidation of fuels and lubricants. While it has several advantages for use in lab experiments, it may have toxic effects on the liver, kidney, and reproductive system. Further research is required to fully understand the potential health effects of Bis(2,3-dimethylphenyl) ether and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of Bis(2,3-dimethylphenyl) ether can be achieved by reacting 2,3-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained by distillation and recrystallization. The yield of the reaction is typically high, and the purity of the product can be improved by further purification techniques.
Applications De Recherche Scientifique
Bis(2,3-dimethylphenyl) ether has been extensively studied for its applications in various fields. In the field of polymer synthesis, it is used as a crosslinking agent for the production of high-performance polymers. It is also used as a solvent for the production of polymeric materials such as polyesters and polyurethanes. In the field of fuel and lubricant stabilization, Bis(2,3-dimethylphenyl) ether is used as an antioxidant and thermal stabilizer.
Propriétés
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-8-5-10-18(16(14)3)20-12-7-13-21-19-11-6-9-15(2)17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKULNAYXGCWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]-4-oxobutanoic acid](/img/structure/B5088356.png)
![propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B5088368.png)
![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5088410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)
![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)

![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)
![2-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5088466.png)
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)
